1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine
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Overview
Description
1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C8H14IN3. This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group and a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine typically involves the iodination of a pyrazole precursor followed by the introduction of the 2-methylpropyl and methanamine groups. The reaction conditions often require the use of iodine or iodine-containing reagents, along with appropriate solvents and catalysts to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of halogenated or functionalized pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand to study the interactions of pyrazole derivatives with biological targets. Its iodine atom can be utilized in radiolabeling studies to track the distribution and metabolism of the compound in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The 2-methylpropyl and methanamine groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- [5-Bromo-2-(2-methylpropyl)pyrazol-3-yl]methanamine
- [5-Chloro-2-(2-methylpropyl)pyrazol-3-yl]methanamine
- [5-Fluoro-2-(2-methylpropyl)pyrazol-3-yl]methanamine
Uniqueness
Compared to these similar compounds, 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and allows for specific interactions with biological targets, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-6(2)5-12-7(4-10)3-8(9)11-12/h3,6H,4-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPYYIFDYXYSNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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